N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)naphthalene-1-carboxamide
Description
N-({1-[(Thiophen-2-yl)methyl]piperidin-4-yl}methyl)naphthalene-1-carboxamide is a synthetic small molecule characterized by three key structural motifs:
- Piperidin-4-ylmethyl linker: Enhances conformational flexibility and modulates pharmacokinetic properties.
This compound’s design aligns with trends in medicinal chemistry, where piperidine scaffolds are commonly used for central nervous system (CNS) targeting, and thiophene groups optimize metabolic resistance compared to furan or pyridine analogs .
Properties
IUPAC Name |
N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c25-22(21-9-3-6-18-5-1-2-8-20(18)21)23-15-17-10-12-24(13-11-17)16-19-7-4-14-26-19/h1-9,14,17H,10-13,15-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHLNTBUPPSOJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a naphthalene core linked to a thiophen-2-ylmethyl piperidine moiety. The synthesis typically involves several steps, including:
- Formation of the Piperidine Intermediate : The synthesis begins with the preparation of 1-(thiophen-2-ylmethyl)piperidin-4-amine.
- Carboxamide Formation : The final step involves the reaction of the piperidine derivative with naphthalene-1-carbonyl chloride to form the desired carboxamide.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.5 µg/mL |
| Compound B | E. coli | 1.0 µg/mL |
This table summarizes findings from studies where compounds were tested using agar disc-diffusion methods, revealing their potential as antibacterial agents .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction through mitochondrial pathways.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : It might act on various receptors, including those involved in pain and inflammation pathways, potentially leading to analgesic effects.
Study 1: Antimicrobial Efficacy
A study published in MDPI highlighted the efficacy of similar compounds against resistant strains of bacteria. The results indicated that certain derivatives exhibited lower MIC values compared to traditional antibiotics, suggesting a promising alternative for treating infections .
Study 2: Anticancer Properties
Another research effort focused on the anticancer properties of related compounds demonstrated that they could significantly reduce cell viability in breast cancer cell lines at nanomolar concentrations. The study concluded that these compounds could serve as lead candidates for further drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Aromatic Substituent Effects
- Thiophene vs. Pyridine/Tetrahydrofuran : The thiophene group in the target compound offers greater metabolic stability than oxygen-containing analogs (e.g., tetrahydrofuranylfentanyl) due to sulfur’s resistance to oxidative degradation . Pyridine-based analogs (e.g., ) exhibit stronger hydrogen-bonding capacity but lower lipophilicity .
- Naphthalene-1-carboxamide vs. Naphthalene-2-carboxamide : The positional isomerism significantly impacts molecular interactions. Naphthalene-1-carboxamide derivatives (target compound, Compound 17) may exhibit stronger stacking interactions with aromatic protein residues compared to naphthalene-2-carboxamide analogs .
Pharmacokinetic and Metabolic Profiles
- Compound 17 (tetrahydro-2H-pyran substituent) demonstrates moderate microsomal stability (t1/2 = 45 min), suggesting that bulkier substituents may slow CYP450-mediated metabolism .
- Tetrahydrofuranylfentanyl’s rapid metabolism (t1/2 < 30 min) highlights the vulnerability of furan rings to oxidative cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
